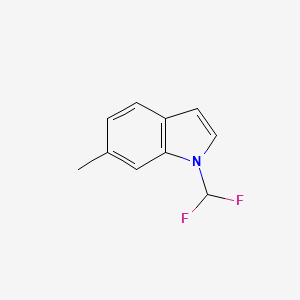

1-(difluoromethyl)-6-methyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Difluoromethyl)-6-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.

Méthodes De Préparation

The synthesis of 1-(difluoromethyl)-6-methyl-1H-indole can be achieved through several routes. One common method involves the difluoromethylation of indole derivatives. This process typically uses difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group on the indole ring. Industrial production methods may involve large-scale difluoromethylation reactions using metal-based catalysts to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-(Difluoromethyl)-6-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(Difluoromethyl)-6-methyl-1H-indole has the following chemical characteristics:

- Chemical Formula: C10H9F2N

- Molecular Weight: 181.18 g/mol

- IUPAC Name: 1-(difluoromethyl)-6-methylindole

- Appearance: Powder

These properties make it a versatile reactant in various chemical reactions, particularly in the synthesis of biologically active compounds.

Anticancer Agents

Recent studies have highlighted the potential of indole derivatives, including this compound, as anticancer agents. For instance, it serves as a precursor in synthesizing tryptophan dioxygenase inhibitors, which are being explored for their immunomodulatory effects against cancer cells .

Antifungal Activity

This compound is also utilized in the preparation of indole-linked triazole derivatives that exhibit antifungal properties. Research indicates that these derivatives show significant activity against various fungal strains, making them candidates for antifungal drug development .

SGLT2 Inhibitors

Another notable application is in the synthesis of N-β-D-xylosyl-indole derivatives, which function as sodium-glucose co-transporter 2 (SGLT2) inhibitors. These compounds are being investigated for their potential in managing hyperglycemia in diabetic patients .

Multicomponent Reactions

The compound plays a crucial role in multicomponent reactions, where it acts as a building block for synthesizing complex heterocycles. For example, one-pot reactions involving this compound have led to the development of new classes of indole-based compounds with diverse biological activities .

Catalysis

In addition to its role as a reactant, this compound has been employed in catalytic processes. Magnetic nanoparticles have been used to facilitate the synthesis of indole derivatives through efficient catalytic methods, showcasing the compound's versatility in synthetic applications .

Data Table: Applications Overview

Case Study 1: Anticancer Activity

A study evaluated several indole derivatives for their anticancer activity against various cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxic effects on A549 lung adenocarcinoma cells. This highlights the potential of this compound in developing new cancer therapeutics .

Case Study 2: Antifungal Efficacy

In another investigation, researchers synthesized indole-linked triazoles from this compound and tested their antifungal activity against Candida species. The results demonstrated that certain derivatives had potent antifungal effects, suggesting their utility in treating fungal infections .

Mécanisme D'action

The mechanism of action of 1-(difluoromethyl)-6-methyl-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzyme active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .

Comparaison Avec Des Composés Similaires

1-(Difluoromethyl)-6-methyl-1H-indole can be compared with other difluoromethylated indoles and related compounds:

1-(Trifluoromethyl)-indole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.

6-Methylindole: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.

1-(Difluoromethyl)-indole: Similar structure but without the methyl group at the 6-position, which can affect its reactivity and applications.

Activité Biologique

1-(Difluoromethyl)-6-methyl-1H-indole, a compound with the CAS number 1597374-77-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group and an indole moiety, which is significant for its biological interactions. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially impacting the compound's pharmacokinetic properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer pathways, disrupting normal cellular functions and promoting apoptosis in malignant cells .

- Target Interaction : The indole structure allows for interaction with multiple molecular targets, modulating their activity. This can include inhibition of inflammatory pathways, contributing to anti-inflammatory effects .

- Biochemical Pathways : The compound may influence pathways related to cell proliferation and apoptosis, as observed in studies involving structurally similar indoles .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific proteins involved in cancer progression . The exact IC50 values for this compound are yet to be established, but its structural analogs have shown promising results.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in various studies. For instance, analogs of indole derivatives have shown significant inhibition of inflammatory cytokines such as TNF-α. This suggests that this compound could similarly modulate inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, providing insights into the potential applications of this compound:

- Study on Anticancer Activity : A study published in ACS Medicinal Chemistry Letters examined various fluorinated indoles and their stability under physiological conditions. It found that compounds with difluoromethyl groups exhibited variable stability but retained significant biological activity against cancer cell lines .

- Anti-inflammatory Evaluation : In a comparative study, several indole derivatives were evaluated for their anti-inflammatory effects. Compounds similar to this compound demonstrated notable inhibition of COX enzymes, indicating potential use in treating inflammatory diseases .

Data Summary Table

Propriétés

IUPAC Name |

1-(difluoromethyl)-6-methylindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N/c1-7-2-3-8-4-5-13(10(11)12)9(8)6-7/h2-6,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJDHENNBRFXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.